4-methylquinoline-6-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLAGTVBYOMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402787 | |
| Record name | 4-methylquinoline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-68-0 | |
| Record name | 4-methylquinoline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Methylquinoline 6 Carboxylic Acid
Established Cyclization and Condensation Pathways for Quinoline (B57606) Carboxylic Acids
Classical methods for the synthesis of quinoline carboxylic acids, including the Pfitzinger and Doebner reactions, have been foundational in heterocyclic chemistry. These reactions, along with other notable syntheses, provide access to the quinoline core through various condensation and cyclization strategies.
Pfitzinger Reaction: Mechanistic Insights and Optimization Strategies
The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the initial ring-opening of isatin to form an isatoic acid intermediate, which then condenses with the carbonyl compound.
To synthesize 4-methylquinoline-6-carboxylic acid via this route, 5-carboxamidoisatin would be the appropriate starting material, reacting with acetone. The general mechanism involves the formation of a Schiff base between the isatoic acid and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring system.
Optimization of the Pfitzinger reaction often involves the choice of base and solvent. Strong bases like potassium hydroxide are commonly employed to facilitate the initial hydrolysis of isatin. The reaction is typically carried out in a protic solvent such as ethanol. While the Pfitzinger reaction is a powerful tool, it can be limited by the availability of substituted isatins and the potential for side reactions, which may necessitate purification of the final product. nih.gov
Table 1: Key Aspects of the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
| Feature | Description |
| Reactants | Isatin (or substituted isatins) and a carbonyl compound (e.g., ketone or aldehyde). |
| Reagents | A strong base, typically potassium hydroxide (KOH). |
| General Mechanism | 1. Base-catalyzed ring-opening of isatin to form an isatoic acid intermediate. 2. Condensation of the isatoic acid with the carbonyl compound to form a Schiff base. 3. Intramolecular cyclization. 4. Dehydration to form the aromatic quinoline ring. |
| Key Intermediates | Isatoic acid, Schiff base. |
| Advantages | A direct route to quinoline-4-carboxylic acids. |
| Limitations | Availability of substituted isatins, potential for side-product formation. |
Doebner Reaction: Regioselectivity and By-product Analysis
The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org For the synthesis of this compound, 4-aminobenzoic acid would react with acetaldehyde and pyruvic acid.
The mechanism of the Doebner reaction is believed to proceed through the formation of a Schiff base from the aniline and aldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid. Subsequent cyclization and aromatization lead to the final quinoline-4-carboxylic acid. wikipedia.org
A key consideration in the Doebner reaction is regioselectivity, particularly when using substituted anilines. The cyclization can potentially occur at two different positions on the aniline ring. The electronic and steric nature of the substituents on the aniline can influence the position of ring closure.
By-product formation is a common challenge in the Doebner reaction. Side reactions can include the self-condensation of the aldehyde or pyruvic acid, as well as the formation of other heterocyclic systems. bohrium.com Careful control of reaction conditions, such as temperature and the order of reagent addition, can help to minimize the formation of these by-products and improve the yield of the desired quinoline-4-carboxylic acid. bohrium.com
Other Classical Approaches (e.g., Conrad-Limpach, Combe Syntheses)
Besides the Pfitzinger and Doebner reactions, other classical methods such as the Conrad-Limpach and Combe syntheses offer alternative routes to the quinoline core.
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. The reaction can proceed via two different pathways depending on the reaction temperature, leading to either a 4-quinolone or a 2-quinolone. To obtain a quinoline carboxylic acid derivative, the appropriate substituted aniline and β-ketoester would be required.
The Combe synthesis utilizes the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. The initial step is the formation of a β-aminoenone, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. The choice of the 1,3-dicarbonyl compound is crucial for determining the substitution pattern of the final product.
Innovative and Sustainable Synthetic Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of quinoline derivatives.
Microwave-Assisted Synthetic Approaches
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. rsc.orgrsc.org Several studies have reported the use of microwave assistance for the synthesis of quinoline-4-carboxylic acids via both the Pfitzinger and Doebner reactions. researchgate.netresearchgate.net
In a microwave-assisted Pfitzinger reaction, the mixture of isatin, a carbonyl compound, and a base is subjected to microwave irradiation, which can dramatically accelerate the rate of reaction. nih.gov Similarly, the three-component Doebner reaction can be efficiently carried out under microwave conditions, often with the use of a catalyst to further enhance the reaction rate. researchgate.net The use of microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to improved yields and reduced by-product formation compared to conventional heating methods. nih.gov
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Typically several hours. | Often reduced to a few minutes. rsc.org |
| Energy Consumption | Higher due to prolonged heating. | Lower due to shorter reaction times. |
| Yields | Can be variable and sometimes lower. | Often higher and more reproducible. researchgate.net |
| By-products | More prone to by-product formation. | Generally cleaner reactions with fewer by-products. |
| Heating Mechanism | Conductive heating, often leading to uneven temperature distribution. | Direct dielectric heating, resulting in rapid and uniform heating. |
Solvent-Free Reaction Conditions and their Impact on Yield and Purity
Solvent-free, or solid-state, reactions represent a significant step towards greener chemistry by eliminating the use of often hazardous and environmentally damaging organic solvents. nih.gov The synthesis of quinoline-4-carboxylic acids under solvent-free conditions has been explored, particularly in the context of the Doebner reaction. researchgate.net
In a typical solvent-free Doebner reaction, the aniline, aldehyde, and pyruvic acid are mixed together, often with a solid-supported catalyst, and heated. The absence of a solvent can lead to higher concentrations of reactants, which can accelerate the reaction rate. Furthermore, the work-up procedure is often simplified, as the need for solvent removal is eliminated.
The impact of solvent-free conditions on the yield and purity of the final product can be significant. In many cases, solvent-free methods have been shown to provide comparable or even higher yields than their solvent-based counterparts. researchgate.net The purity of the product can also be improved, as the potential for solvent-related impurities is removed. However, the feasibility of a solvent-free approach depends on the physical properties of the reactants, such as their melting points and ability to form a reactive melt or eutectic mixture.
Catalytic Strategies in Quinoline Carboxylic Acid Synthesis
The synthesis of quinoline carboxylic acids has been significantly advanced through the use of various catalytic systems, which offer advantages such as improved yields, milder reaction conditions, and greater functional group tolerance. Both metal-based and metal-free catalysts have been effectively employed in classic quinoline syntheses like the Doebner, Pfitzinger, and Combes reactions.
Transition metal catalysts, particularly those based on palladium and copper, have been utilized in cross-coupling and cyclization reactions to construct the quinoline scaffold. For instance, palladium-catalyzed reactions, such as the Heck reaction, can be employed to couple appropriate precursors, followed by cyclization to form the quinoline ring. Copper-catalyzed reactions have also been developed for the synthesis of quinoline derivatives, often proceeding through cascade or domino reaction pathways.
Lewis acids and Brønsted acids are commonly used to catalyze the condensation and cyclization steps in traditional quinoline syntheses. For example, in the Doebner reaction, which is a three-component reaction of an aniline, an aldehyde, and pyruvic acid, Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid and perchloric acid, can be used to promote the reaction. nih.gov More recently, environmentally benign and reusable solid acid catalysts, such as Nafion NR50, have been employed in reactions like the Friedländer synthesis under microwave conditions, highlighting a move towards greener chemistry. nih.gov The choice of catalyst can significantly influence the reaction's efficiency and, in some cases, its regioselectivity.
| Catalyst Type | Example Catalyst | Relevant Synthesis | Key Advantages |
| Transition Metal | Palladium(II) acetate | Heck reaction, Wacker-type cyclization | High efficiency, functional group tolerance |
| Transition Metal | Copper(I) and (II) salts | Cascade cyclization | Cost-effective, versatile |
| Lewis Acid | Tin tetrachloride, Scandium(III) triflate | Doebner reaction | Promotes condensation and cyclization |
| Brønsted Acid | p-Toluenesulfonic acid, Perchloric acid | Doebner reaction, Combes synthesis | Readily available, effective |
| Solid Acid | Nafion NR50 | Friedländer synthesis | Reusable, environmentally friendly |
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as this compound, in a single synthetic operation. These reactions are characterized by high atom economy, reduced reaction times, and simplified purification procedures, as intermediate products are not isolated.
The Doebner reaction is a classic example of a three-component reaction used for the synthesis of quinoline-4-carboxylic acids. organic-chemistry.org It involves the condensation of an aniline, an aldehyde, and pyruvic acid. A modified Doebner hydrogen transfer strategy has been developed to produce 4-quinoline carboxylic acids under simple and mild reaction conditions with excellent conversion rates. rcsi.science The use of catalysts such as ytterbium perfluorooctanoate in water has been shown to be effective for this transformation, offering an environmentally benign approach.
Another important MCR is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. imist.mafuture4200.com This method is particularly useful for accessing a variety of substituted quinoline carboxylic acids. One-pot modifications of these classic reactions continue to be developed to improve their efficiency and substrate scope. For instance, a one-pot, three-component reaction catalyzed by trifluoroacetic acid has been described for the synthesis of 6-iodo-substituted carboxy-quinolines, highlighting the utility of MCRs in generating diverse quinoline scaffolds. researchgate.net
Regiochemical Control in this compound Synthesis
Achieving the specific substitution pattern of this compound requires careful control of the regioselectivity during the synthesis. The substitution pattern on the final quinoline ring is determined by the choice of starting materials and the reaction conditions in classic quinoline syntheses.
In the Doebner-von Miller reaction , which is a variation of the Skraup synthesis, an α,β-unsaturated carbonyl compound reacts with an aniline under acidic conditions. nih.govorganic-chemistry.org To obtain a 4-methyl substituent, a vinyl methyl ketone or a precursor that can form it in situ would be required. The position of the carboxylic acid group would be determined by the substituent on the aniline starting material. For this compound, 4-aminobenzoic acid would be the appropriate aniline derivative.
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. orgsyn.orgwikipedia.org The regioselectivity of the cyclization step is influenced by the nature of the substituents on both the aniline and the β-diketone. Steric and electronic effects of the substituents play a crucial role in directing the electrophilic aromatic annulation. orgsyn.org To achieve the desired 4-methyl substitution, an unsymmetrical β-diketone would be necessary, and the reaction conditions would need to be optimized to favor the desired regioisomer.
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound. imist.magrowingscience.com The substituents at positions other than 4 are determined by the substituents on the isatin ring and the nature of the carbonyl compound. To synthesize this compound via this route, a 5-carboxyisatin would be required to react with a methyl ketone.
Derivatization and Functionalization of the this compound Core
The carboxylic acid group and the quinoline ring of this compound offer multiple sites for further chemical modification, allowing for the synthesis of a diverse range of analogues with potentially altered biological or material properties.
Esterification and Amidation Reactions for Diverse Analogues
The carboxylic acid moiety at the 6-position is readily converted into esters and amides, which are important functional groups in medicinal chemistry.
Esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. However, for substrates that are sensitive to strong acids, milder conditions are preferred. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for esterification under nonacidic, mildly basic conditions at room temperature.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct thermal condensation is possible but often requires high temperatures. More commonly, coupling reagents are employed to activate the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (CDI), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), or boric acid can facilitate the formation of the amide bond under mild conditions. growingscience.com These methods are generally high-yielding and tolerate a wide range of functional groups on both the carboxylic acid and the amine.
Electrophilic and Nucleophilic Substitution Reactions
The quinoline ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the substituents present.
Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine ring. The positions most susceptible to electrophilic attack are C5 and C8, as the intermediates formed by attack at these positions are more resonance-stabilized. The presence of the methyl group at C4 and the carboxylic acid at C6 will influence the regioselectivity of further electrophilic substitutions.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly on the pyridine ring, and is facilitated by the presence of electron-withdrawing groups and a good leaving group. While the carboxylic acid group is deactivating, reactions at the 2- and 4-positions of the quinoline ring are generally favored for nucleophilic attack. For this compound, nucleophilic substitution would likely require activation of the ring, for example, by N-oxidation, or the presence of a suitable leaving group at a reactive position.
Formation of Hydrazide Derivatives and Subsequent Cyclizations to Heterocyclic Systems
The carboxylic acid group of this compound can be converted to a carbohydrazide, which serves as a versatile intermediate for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles.
The synthesis of the carbohydrazide is typically achieved by reacting the corresponding ester of this compound with hydrazine hydrate. A study on the closely related ethyl 4-hydroxy-2-methylquinoline-6-carboxylate demonstrated its successful conversion to 4-hydroxy-2-methylquinoline-6-carbohydrazide. rcsi.science
This quinoline-6-carbohydrazide can then undergo cyclization reactions with various one-carbon synthons to form different heterocyclic systems.
1,3,4-Oxadiazoles: Reaction of the carbohydrazide with carbon disulfide in an alkaline medium leads to the formation of a quinolyl-substituted 1,3,4-oxadiazole-2-thiol. rcsi.science
1,3,4-Thiadiazoles: Intramolecular cyclization of an intermediate phenylhydrazinecarbothioamide (obtained by reacting the carbohydrazide with phenyl isothiocyanate) in an acidic medium can yield a quinolyl-substituted 1,3,4-thiadiazole. rcsi.science
1,2,4-Triazoles: The same phenylhydrazinecarbothioamide intermediate can be cyclized in an alkaline medium to produce a quinolyl-substituted 1,2,4-triazole. rcsi.science
These cyclization reactions provide a powerful tool for creating hybrid molecules that incorporate both the quinoline scaffold and another heterocyclic ring, which can lead to novel compounds with interesting chemical and biological properties.
| Starting Material | Reagent(s) | Resulting Heterocycle |
| 4-Methylquinoline-6-carbohydrazide | Carbon disulfide, KOH | 5-(4-Methylquinolin-6-yl)-1,3,4-oxadiazole-2-thiol |
| 4-Methylquinoline-6-carbohydrazide | Phenyl isothiocyanate, then H+ | 5-(4-Methylquinolin-6-yl)-2-(phenylamino)-1,3,4-thiadiazole |
| 4-Methylquinoline-6-carbohydrazide | Phenyl isothiocyanate, then OH- | 5-(4-Methylquinolin-6-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Alkylation and Arylation Techniques for Scaffold Extension
The strategic extension of the this compound scaffold through the introduction of new alkyl and aryl substituents is a key strategy for modulating its physicochemical and biological properties. Advanced synthetic methodologies, including cross-coupling reactions and direct C-H functionalization, offer versatile pathways to achieve these transformations. These techniques allow for the precise installation of a diverse range of functional groups, enabling the exploration of structure-activity relationships.
Alkylation Strategies
Alkylation of the this compound core can be approached through several distinct strategies, primarily targeting either the quinoline nucleus via C-H activation or the peripheral methyl group.
One prominent method for introducing alkyl groups onto the quinoline ring is through transition-metal-catalyzed C-H bond activation. Rhodium-catalyzed alkylation has been shown to be effective for quinoline derivatives. nih.gov For instance, quinolines can be alkylated with various olefins in the presence of a rhodium catalyst, such as [RhCl(coe)2]2 (where coe is cis-cyclooctene), and a phosphine ligand like tricyclohexylphosphine (PCy3). nih.gov This reaction typically proceeds at the C2 position. For a substrate like this compound, esterification of the carboxylic acid would likely be necessary to prevent interference with the catalyst. The reaction of the corresponding methyl ester with an olefin such as 3,3-dimethylbutene could yield the C2-alkylated product. nih.gov
Another approach involves the functionalization of the 4-methyl group. The methyl group on the quinoline ring can be a site for various transformations, including alkylation, often proceeding through radical pathways or after deprotonation. Iron-catalyzed alkylation of 2-methyl and 4-methylazaarenes with a range of alcohols has been reported, offering a potential route for extending the scaffold from the 4-methyl position. researchgate.net
Visible-light-mediated methods also present a mild and efficient way to achieve alkylation. For example, the C-H hydroxyalkylation of quinolines can be accomplished using 4-acyl-1,4-dihydropyridines as radical precursors upon blue light irradiation, leading to the introduction of a hydroxyalkyl group. researchgate.netnih.gov Furthermore, iron-catalyzed, visible-light-driven decarboxylation of alkyl carboxylic acids can generate alkyl radicals that subsequently add to the quinoline ring, typically at the C4 position. mdpi.com
Table 1: Representative Conditions for Alkylation of Quinoline Scaffolds
| Reaction Type | Catalyst/Reagent | Olefin/Alkyl Source | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Rh-Catalyzed C-H Alkylation | [RhCl(coe)2]2 / PCy3·HCl | 3,3-Dimethylbutene | Dioxane | 150 °C | 91% | nih.gov |
| Rh-Catalyzed C-H Alkylation | [RhCl(coe)2]2 / PCy3·HCl | Cyclohexene | Dioxane | 150 °C | 99% | nih.gov |
| Fe-Catalyzed Alkylation | Iron Catalyst | Various Alcohols | Not specified | Not specified | Up to 95% | researchgate.net |
| Photochemical Hydroxyalkylation | Blue LED | 4-Acyl-1,4-dihydropyridines | CH3CN | Room Temp. | Varies | researchgate.netnih.gov |
| Fe-Photocatalyzed Alkylation | Fe(phen)Cl3·H2O | Alkyl Carboxylic Acids | H2O | Room Temp. | Varies | mdpi.com |
Arylation Methodologies
Arylation of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. This reaction facilitates the formation of a carbon-carbon bond between a halo-substituted quinoline and an organoboron reagent, such as a boronic acid or a boronic ester.
A general and effective strategy for the arylation of the this compound core involves a two-step sequence. First, a halogen atom (typically bromine or chlorine) is introduced onto the quinoline ring through electrophilic halogenation. The position of halogenation will depend on the reaction conditions and the directing effects of the existing substituents. Once the halo-quinoline derivative is obtained, it can be subjected to Suzuki-Miyaura coupling conditions.
The Suzuki-Miyaura reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a suitable phosphine ligand, and a base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4). mdpi.com The reaction is versatile and tolerates a wide range of functional groups on both the halo-quinoline and the boronic acid, allowing for the introduction of diverse aryl and heteroaryl moieties. For example, a bromo-substituted derivative of methyl 4-methylquinoline-6-carboxylate could be coupled with various arylboronic acids to generate a library of arylated products.
Direct C-H arylation offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization step of halogenation. nih.gov Palladium-catalyzed direct arylation of heterocycles with aryl bromides has been established under specific conditions, often requiring a substoichiometric amount of an additive like pivalic acid to facilitate the reaction. nih.gov While specific examples for this compound are not prevalent, the general methodology holds promise for the direct introduction of aryl groups onto the quinoline scaffold.
Table 2: General Conditions for Suzuki-Miyaura Arylation of Halo-Quinolines
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane | 70-80 °C | Good | mdpi.com |
| Pd(OAc)2 | PPh3 | K3PO4 | 1,4-Dioxane | 110 °C | Varies | - |
| PdCl2(dppf) | dppf | Na2CO3 | Toluene/Dioxane | 85 °C | Varies | organic-synthesis.com |
Advanced Spectroscopic and Structural Elucidation of 4 Methylquinoline 6 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopic Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the functional groups present in 4-methylquinoline-6-carboxylic acid. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent features in the FT-IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. libretexts.org For carboxylic acids, the O-H stretching vibration of the carboxyl group gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org In the case of this compound, which exists as a dimer in the solid state due to hydrogen bonding, this C=O band is expected around 1710 cm⁻¹. libretexts.org Conjugation of the carboxylic acid with the quinoline (B57606) ring system can lower the frequency of the C=O stretch by 20 to 30 cm⁻¹. libretexts.org
The quinoline ring itself presents a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring typically result in multiple bands in the 1600-1400 cm⁻¹ region. nih.gov The methyl group at the C4 position will exhibit characteristic C-H stretching and bending vibrations.
A study on quinoline-4-carboxylic acid derivatives showed that the C=O and O-H stretching absorptions were detected in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively. ui.ac.id
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |
| Aromatic C-H Stretch | > 3000 | Quinoline Ring |
| Aliphatic C-H Stretch | 2950-2850 | Methyl Group |
| C=O Stretch | ~1710 | Carboxylic Acid |
| C=C/C=N Stretch | 1600-1400 | Quinoline Ring |
| C-O Stretch | 1320-1210 | Carboxylic Acid |
| O-H Bend | 960-900 (broad) | Carboxylic Acid |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by vibrations of the quinoline ring system.
In a study of quinoline, Raman bands were observed at 1014 cm⁻¹ and 1033 cm⁻¹. bitp.kiev.uaiaea.org For 4-methylquinoline (B147181), which is structurally similar to the title compound minus the carboxylic acid group, characteristic Raman signals would also be expected. The symmetric vibrations of the aromatic rings are typically strong in Raman spectra. The C-H in-plane and out-of-plane bending vibrations also provide valuable structural information.
Quantum-chemical calculations on quinoline have shown that in the region of 520 cm⁻¹, two closely located lines at 530 and 527 cm⁻¹ can be expected. bitp.kiev.uaiaea.org Similar theoretical approaches could be applied to this compound to predict its Raman spectrum with high accuracy.
Electronic Absorption Spectroscopy for Electronic Structure Analysis
Electronic absorption spectroscopy, primarily UV-Vis spectroscopy, is used to probe the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring and the carboxylic acid group. Quinoline itself exhibits absorption bands that are sensitive to solvent polarity.
For quinoline derivatives, absorption spectra typically show bands in the range of 280 to 510 nm. researchgate.net A study on quinoline-4-carboxylic acid derivatives noted a bathochromic (red) shift in the absorption peak upon modification, indicating changes in the electronic structure. ui.ac.id The presence of the methyl and carboxylic acid groups on the quinoline scaffold of this compound will influence the energies of the molecular orbitals and thus the wavelengths of the absorption maxima. The extended conjugation provided by the quinoline system is expected to result in absorptions at longer wavelengths compared to benzene (B151609) or pyridine (B92270) alone.
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. nih.govresearchgate.netrsc.org This theoretical approach can calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.
For quinoline derivatives, TD-DFT calculations have been successfully employed to predict absorption spectra. nih.govresearchgate.netrsc.org These calculations can help in assigning the observed experimental bands to specific electronic transitions, such as π → π* or n → π*, and in understanding how different substituents affect the electronic properties of the molecule. A TD-DFT study on this compound would provide valuable insights into its electronic structure and help interpret its experimental UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the elucidation of the precise molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the aromatic protons on the quinoline ring, and the acidic proton of the carboxylic acid. The chemical shift of the carboxylic acid proton is typically found in the downfield region, often above 10 ppm. The aromatic protons would appear in the range of 7-9 ppm, with their exact chemical shifts and coupling patterns providing information about their positions on the quinoline ring. The methyl group protons would appear as a singlet in the upfield region, likely around 2.5-3.0 ppm.
The ¹³C NMR spectrum would provide complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region of the spectrum, typically around 165-185 ppm. The aromatic carbons of the quinoline ring would resonate in the 120-150 ppm range, while the methyl carbon would appear at a much higher field.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), measured in parts per million (ppm), indicates the position of a proton signal relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu The electronic environment surrounding a proton influences its chemical shift; protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor environments are deshielded and appear at higher ppm values (downfield). oregonstate.edulibretexts.org
For quinoline derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. libretexts.org The exact chemical shifts are influenced by the position of substituents on the quinoline ring. In the case of this compound, the methyl group and the carboxylic acid group will cause characteristic shifts in the signals of the neighboring protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H2 | ~8.8 | Doublet | |
| H3 | ~7.2 | Doublet | |
| H5 | ~8.1 | Doublet | |
| H7 | ~8.0 | Doublet | |
| H8 | ~7.7 | Doublet of doublets | |
| 4-CH₃ | ~2.7 | Singlet | |
| 6-COOH | >10 | Broad Singlet |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
For this compound, the ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, unless symmetry results in equivalent carbons. The carbon of the carboxylic acid group (C=O) is highly deshielded and would appear far downfield, typically in the range of 165-185 ppm. The carbons of the quinoline ring would resonate in the aromatic region, generally between 120 and 150 ppm. The methyl carbon at position 4 would be found in the upfield aliphatic region, likely around 15-25 ppm. Theoretical calculations and comparisons with experimental data for similar quinoline derivatives are often used to assign specific chemical shifts. tsijournals.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~148 |
| C4a | ~129 |
| C5 | ~128 |
| C6 | ~131 |
| C7 | ~130 |
| C8 | ~125 |
| C8a | ~147 |
| 4-CH₃ | ~18 |
| 6-COOH | ~168 |
Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₁₁H₉NO₂, which gives it a molecular weight of approximately 187.19 g/mol . moldb.comnih.gov
When a molecule of this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, mass loss of 17) and the loss of a carboxyl group (•COOH, mass loss of 45). libretexts.orgyoutube.com The stable aromatic quinoline ring system would likely result in a prominent molecular ion peak. libretexts.org
Predicted Fragmentation of this compound:
[M]⁺• : The molecular ion with an m/z of approximately 187.
[M - OH]⁺ : A fragment resulting from the loss of a hydroxyl radical from the carboxylic acid group, with an m/z of approximately 170.
[M - COOH]⁺ : A fragment resulting from the loss of the entire carboxylic acid group, leading to a 4-methylquinolinyl cation with an m/z of approximately 142.
Further fragmentation of the quinoline ring can also occur, often involving the loss of HCN (mass loss of 27). chempap.org
Single Crystal X-ray Diffraction Analysis of Related Quinoline Carboxylic Acid Structures
Single crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com While a crystal structure for this compound itself was not found in the search results, analysis of related quinoline carboxylic acid structures provides valuable insights into the likely molecular geometry and intermolecular interactions.
Recent studies have utilized single crystal X-ray diffraction to elucidate the structures of complex molecules and have correlated the experimental data with theoretical calculations, such as Density Functional Theory (DFT), to gain a deeper understanding of the electronic properties and intermolecular interactions. mdpi.comacs.org
Computational and Theoretical Investigations of 4 Methylquinoline 6 Carboxylic Acid
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on 4-methylquinoline-6-carboxylic acid are not extensively documented in publicly available research, the methodology is widely applied to quinoline (B57606) derivatives to understand their dynamic behavior and stability, particularly when interacting with biological macromolecules.
MD simulations for a molecule like this compound would typically involve defining a force field—a set of parameters that describe the potential energy of the system. The molecule would be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps.
These simulations can reveal important information about the conformational flexibility of this compound, identifying its most stable three-dimensional structures and the energy barriers between different conformations. Furthermore, when complexed with a target protein, MD simulations can assess the stability of the binding pose obtained from molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds over the simulation time are analyzed to understand the dynamics and strength of the interaction. For instance, a low and stable RMSD for the ligand would suggest a stable binding within the target's active site.
Molecular Docking Studies to Elucidate Ligand-Target Interactions (without biological outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
The process involves preparing the three-dimensional structures of both the ligand and the target receptor. The ligand's structure can be generated and optimized using computational chemistry software. The target's structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is retrieved from databases such as the Protein Data Bank (PDB).
Docking algorithms then explore a vast number of possible binding poses of the ligand within the active or allosteric site of the target. These poses are then scored based on a function that estimates the binding affinity. The scoring function takes into account various non-covalent interactions, including:
Hydrogen Bonds: The carboxylic acid group and the quinoline nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The methyl group and the aromatic quinoline ring can engage in hydrophobic interactions with nonpolar residues of the target.
π-π Stacking: The planar quinoline ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. From these calculations, various molecular descriptors can be derived that help in predicting the reactivity and physicochemical properties of this compound.
These descriptors offer a quantitative measure of different molecular properties. Some of the key quantum chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic), which are potential sites for chemical reactions.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity.
While a dedicated DFT study on this compound is not found in the reviewed literature, the basic physicochemical properties and some predicted descriptors are available from public databases.
Table 1: Computed Physicochemical Properties and Descriptors for this compound
| Property/Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C11H9NO2 | PubChem uni.lu |
| Molecular Weight | 187.19 g/mol | PubChem uni.lu |
| XLogP3 | 2.1 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | AA Blocks aablocks.com |
| Hydrogen Bond Acceptor Count | 3 | AA Blocks aablocks.com |
| Rotatable Bond Count | 1 | AA Blocks aablocks.com |
| Heavy Atom Count | 14 | AA Blocks aablocks.com |
| Complexity | 229 | AA Blocks aablocks.com |
| Covalently-Bonded Unit Count | 1 | AA Blocks aablocks.com |
These descriptors suggest that this compound possesses a moderate level of lipophilicity (XLogP3) and has the potential for hydrogen bonding, which is crucial for its interaction with biological targets. The single rotatable bond indicates a relatively rigid structure. Further DFT studies would be beneficial to calculate more detailed electronic properties and reactivity indices to provide a deeper understanding of its chemical behavior.
Diverse Research Applications and Emerging Directions for 4 Methylquinoline 6 Carboxylic Acid
Medicinal Chemistry: Rational Scaffold Design and Mechanistic Studies
The inherent biological activities of the quinoline (B57606) ring system make it a privileged structure in medicinal chemistry. mdpi.comnih.gov The presence of the carboxylic acid group and the methyl group on the 4-methylquinoline-6-carboxylic acid scaffold provides key interaction points and opportunities for structural diversification, making it a valuable starting point for the design of novel therapeutic agents. imist.ma
Quinoline Carboxylic Acid as a Pharmacophore in Drug Discovery Research
The quinoline carboxylic acid moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com This structural motif is present in numerous compounds investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com The carboxylic acid group at the 4-position is often crucial for activity, as it can participate in vital interactions with biological targets. nih.gov The versatility of the quinoline scaffold allows for the synthesis of large libraries of compounds through various synthetic strategies, including multicomponent reactions, which facilitate the exploration of chemical space and the identification of new drug leads. nih.gov
Molecular Target Interaction and Enzyme Inhibition Studies (e.g., Dihydroorotate (B8406146) Dehydrogenase, COX-2)
A significant area of research for quinoline carboxylic acid derivatives has been their interaction with specific molecular targets, particularly enzymes involved in disease pathways.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.gov Inhibition of hDHODH is a validated strategy for cancer and autoimmune diseases. nih.govnih.gov Several studies have focused on designing quinoline-4-carboxylic acid derivatives as potent hDHODH inhibitors. nih.govnih.govelsevierpure.comnih.gov For instance, structure-activity relationship (SAR) studies have led to the discovery of compounds with significant inhibitory activity. elsevierpure.comnih.gov The carboxylic acid at the C4 position is critical for binding to the enzyme, often forming a salt bridge with an arginine residue (R136) in the active site. nih.govnih.gov The hydrophobic quinoline core and substituents at the C2 position also play a crucial role in binding within a hydrophobic channel of the enzyme. nih.govnih.gov
A notable example is the development of a potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), which inhibits hDHODH with an IC₅₀ of 1 nM. elsevierpure.comnih.gov X-ray crystallography has provided detailed insights into the binding mode of these inhibitors, guiding further optimization. elsevierpure.comnih.gov
| Compound | Target | IC₅₀ | Reference |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | hDHODH | 1 nM | elsevierpure.comnih.gov |
| Brequinar Analogue (Compound 3) | DHODH | 0.250 ± 0.11 μM | nih.gov |
| Quinoline-based Analogue 41 | DHODH | 9.71 ± 1.4 nM | nih.gov |
| Quinoline-based Analogue 43 | DHODH | 26.2 ± 1.8 nM | nih.gov |
Other Enzyme Targets: Beyond DHODH, quinoline carboxylic acid derivatives have been investigated as inhibitors of other enzymes, such as Diacylglycerol O-Acyltransferase 1 (DGAT1), which is involved in triglyceride synthesis. nih.gov The design and synthesis of novel bicyclic DGAT1 inhibitors have included quinoline carboxylic acid moieties, demonstrating the scaffold's adaptability to different target classes. nih.gov
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for optimizing lead compounds. For quinoline carboxylic acids, SAR studies have identified key structural requirements for potent enzyme inhibition. nih.gov
Key findings from SAR studies on quinoline carboxylic acid inhibitors of DHODH include:
C4-Carboxylic Acid: A strict requirement for the carboxylic acid group (or its salt) at the C4 position for inhibitory activity. nih.gov
C2-Position: Bulky, hydrophobic substituents at the C2 position are necessary for effective binding. nih.gov
Benzo Portion of the Quinoline Ring: Appropriate substitutions on the benzo ring can significantly impact potency. nih.gov For example, a 7-chloro group is often optimal for antimalarial activity, while a methyl group at position 3 can reduce activity. pharmacy180.com
These SAR insights guide the rational design of new analogues with improved potency and drug-like properties. nih.govelsevierpure.comnih.gov
Ligand Design Principles for Specific Molecular Recognition
The design of ligands with high affinity and specificity for a particular biological target is a central goal of medicinal chemistry. For this compound and its derivatives, ligand design is guided by the structural features of the target's binding site.
In the context of DHODH inhibition, a structure-guided approach has been employed to develop improved inhibitors. nih.gov By identifying potential hydrogen-bonding interactions with specific amino acid residues (e.g., T63 and Y356) in the binding pocket, new analogues have been designed to form novel electrostatic interactions. nih.gov This strategy led to the discovery of potent quinoline-based analogues with improved binding affinity. nih.gov The design process often involves computational modeling to predict binding modes and affinities before undertaking chemical synthesis.
Materials Science: Functional Applications of Quinoline Derivatives
The unique electronic and photophysical properties of the quinoline ring system also make it an attractive component for the development of advanced functional materials. mdpi.com
Optical and Photonic Properties for Advanced Materials
Quinoline derivatives have gained popularity in the field of third-generation photovoltaics and organic light-emitting diodes (OLEDs). researchgate.net Their highly delocalized π-electron conjugated ring system contributes to their interesting optical and electronic properties. researchgate.net
Research has shown that quinoline derivatives can be used as:
Emission Layers in OLEDs: Certain quinoline compounds have been demonstrated to be effective materials for the emission layer of OLEDs. researchgate.net
Components in Photovoltaic Cells: Quinoline derivatives, particularly metal complexes, have been reviewed for their application in photovoltaic cells, with details on their absorption spectra and energy levels. researchgate.net The introduction of a carboxylic acid group can influence the physical and nonlinear optical properties of related macrocyclic compounds like phthalocyanines. researchgate.net
The ability to tune the optical and electronic properties of quinoline derivatives through chemical modification makes them promising candidates for a variety of applications in materials science. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs) as Ligands
The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a critical area of materials science research. Quinoline derivatives, such as tris-(8-hydroxyquinoline) aluminum (Alq3), are widely recognized for their excellent stability and luminescent properties, making them benchmark materials in OLED technology. researchgate.net The core structure of quinoline-based ligands plays a pivotal role in the performance of OLED devices, influencing factors like electron transport and emission color. researchgate.netuconn.edu
While direct applications of this compound in commercial OLEDs are not yet widespread, its structural characteristics suggest significant potential. The carboxylic acid group can act as a strong anchoring point for complexation with metal ions, and the quinoline core provides a robust, electron-deficient scaffold. nih.gov For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and shown to have promising electron-transporting and emitting properties in a blue OLED device. uconn.edu This highlights the tunability of the quinoline structure for specific optoelectronic applications. The introduction of a methyl group at the 4-position and a carboxylic acid at the 6-position of the quinoline ring in this compound could be strategically utilized to modulate the electronic and photophysical properties of metal complexes, potentially leading to new generations of phosphorescent emitters for OLEDs.
Development of Selective Chemosensors for Ion Detection
The detection of specific ions is crucial in environmental monitoring, biological imaging, and industrial process control. Quinoline-based compounds are excellent candidates for the development of chemosensors due to their inherent fluorescence and ability to coordinate with metal ions. nih.gov The interaction between a quinoline-based sensor and a target ion can lead to a measurable change in the sensor's photophysical properties, such as fluorescence quenching or enhancement, or a color change. nih.govrsc.org
Research has demonstrated the efficacy of quinoline derivatives in detecting a variety of metal ions. For example, quinoline-based chemosensors have been developed for the selective detection of Cu2+, Pb2+, and Hg2+ ions. nih.govasianpubs.orgnih.gov A mono Schiff base of a quinoline derivative has been shown to be a highly selective and sensitive fluorescent-colorimetric sensor for Pb2+ ions in a semi-aqueous medium, with a detection limit in the micromolar range. nih.govrsc.org The sensing mechanism often involves the coordination of the quinoline nitrogen and other donor atoms to the metal ion, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
The structure of this compound, with its nitrogen atom and carboxylic acid group, provides two potential coordination sites for metal ions. This dual-binding capability could be exploited to design highly selective chemosensors. By modifying the quinoline core with different functional groups, it is possible to fine-tune the sensor's affinity and selectivity for specific ions.
| Sensor Moiety | Target Ion | Detection Method | Detection Limit |
| Quinoline-based mono Schiff base | Pb2+ | Fluorescent-Colorimetric | 9.9 x 10⁻⁷ M |
| Quinoline-based ligand (QL1) | Cu2+ | Fluorescence Turn-off | Nanomolar Scale |
| Carboethoxy quinoline-derived Schiff base | Hg2+ | Spectroscopic | 0.185 µM |
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. This compound is a valuable component in this field due to its ability to form predictable and robust intermolecular interactions.
Hydrogen Bonding Networks and Self-Assembly Processes
Hydrogen bonds are a primary tool in directing the self-assembly of molecules into well-defined supramolecular architectures. The carboxylic acid group of this compound is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular hydrogen bonds. nih.gov These interactions can lead to the formation of various motifs, such as dimers and chains. mdpi.com
In the solid state, carboxylic acids often form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups. Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton of an adjacent molecule to form O-H···N hydrogen bonds. researchgate.net These directional interactions are fundamental to the self-assembly process, guiding the molecules into specific and often complex crystalline arrangements.
Design and Characterization of Co-crystals and Acid-Base Adducts
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful strategy for modifying the physicochemical properties of solid materials. This compound, with its acidic carboxylic group and basic quinoline nitrogen, is an ideal candidate for forming co-crystals and acid-base adducts with other molecules.
For instance, the reaction of 4-methylquinoline (B147181) with various chloro- and nitro-substituted benzoic acids has been shown to form 1:1 hydrogen-bonded compounds. The precise location of the proton in the hydrogen bond (i.e., whether it resides on the quinoline nitrogen or the carboxylate oxygen) is influenced by the relative acidities (pKa values) of the interacting molecules. This ability to form well-defined acid-base adducts allows for the systematic tuning of crystal structures and properties.
Exploration of Noncovalent Interactions in Solid-State Structures
Beyond hydrogen bonding, other noncovalent interactions, such as π–π stacking, play a crucial role in the solid-state structures of quinoline derivatives. The planar aromatic rings of the quinoline system can stack on top of one another, leading to stabilizing interactions that influence the packing of molecules in the crystal.
In the crystal structure of a related compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid, π–π stacking interactions have been observed between the quinoline rings of adjacent molecules. researchgate.net These interactions, in conjunction with hydrogen bonding, create a robust three-dimensional network. The interplay of these various noncovalent forces is a key area of investigation in the crystal engineering of quinoline-based materials.
Catalysis: Role of Quinoline Carboxylic Acids in Catalytic Systems
Quinoline carboxylic acids have demonstrated significant utility in the field of catalysis. Their ability to act as ligands for transition metals allows for the creation of catalysts with unique reactivity and selectivity. The quinoline moiety can coordinate to a metal center, while the carboxylic acid group can participate in substrate activation or provide a secondary coordination site.
A notable example is the use of a quinoline-2-carboxylic acid derivative in a copper-catalyzed enantioselective synthesis of BINOLs (1,1'-bi-2-naphthol), which are important chiral ligands in their own right. The quinoline carboxylic acid ligand was found to be crucial for achieving high catalytic activity and enantioselectivity.
Furthermore, novel magnetic nanoparticles functionalized with a thiazole (B1198619) sulfonic acid-urea linker have been employed as a reusable catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org This catalytic system operates under solvent-free conditions and demonstrates high efficiency and recyclability. acs.org These examples underscore the potential of the quinoline carboxylic acid scaffold in the development of advanced catalytic systems. The specific electronic and steric properties of this compound make it an intriguing candidate for future exploration in this area.
Quinoline-Based Ligands and Catalysts in Organic Synthesis
The unique electronic and steric properties of the quinoline nucleus make it a valuable component in the design of ligands and catalysts for organic synthesis. The presence of the nitrogen atom provides a coordination site for metals, while the carboxylic acid group can be modified or participate directly in catalytic cycles.
Recent research has highlighted the use of nanocatalysts in the green synthesis of quinoline-4-carboxylic acid derivatives. nih.gov One-pot reactions involving various benzaldehydes, pyruvic acid, and amines like 1-naphthylamine (B1663977) can be efficiently catalyzed to produce 2-aryl-quinoline-4-carboxylic acids. nih.govacs.org For instance, a novel ionically tagged magnetic nanoparticle, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, has been successfully employed for this purpose. acs.org This method is notable for its efficiency, short reaction times, and solvent-free conditions, aligning with the principles of green chemistry. nih.govacs.org The protocol demonstrates broad applicability with various aromatic aldehydes, including those with electron-donating or electron-withdrawing groups. nih.gov
Table 1: Nanocatalyzed Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives
| Reactants | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Aryl aldehydes, Pyruvic acid, 1-Naphthylamine | Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | 10 mg catalyst, 80°C, Solvent-free, 12-30 min | High yields (84-93%) of 2-aryl-quinoline-4-carboxylic acid derivatives | acs.orgresearchgate.net |
This table illustrates the conditions for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives using a magnetic nanocatalyst.
Metal-Mediated Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic chemistry. Aromatic carboxylic acids, such as this compound, can undergo decarboxylation, often facilitated by transition metal catalysts. Copper-catalyzed systems are particularly well-studied for this purpose. rsc.orgresearchgate.net
Recent advancements have focused on developing milder reaction conditions. The use of aliphatic amines like tetramethylethylenediamine (TMEDA) as ligands for the copper catalyst can significantly lower the required reaction temperature and shorten reaction times compared to traditional systems using quinoline or phenanthroline. future4200.com
Table 2: Metal Catalysts in Decarboxylative Reactions of Aromatic Acids
| Metal Catalyst/System | Ligand/Additive | Key Features | Reference |
|---|---|---|---|
| Copper (Cu) | Quinoline | Classic method, often requires high temperatures. | nist.govfuture4200.com |
| Copper (Cu) | 1,10-Phenanthroline | Enhances the rate of decarboxylation. | future4200.com |
| Copper Bromide (CuBr) | TMEDA | Allows for significantly lower reaction temperatures (e.g., 100°C for 2-nitrobenzoic acid). | future4200.com |
| Silver (Ag) | - | Effective in activating decarboxylation, often under milder conditions than copper. | rsc.org |
| Palladium (Pd) | P(t-Bu)₃ | Used for decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl bromides. | illinois.edu |
This table summarizes various metal catalysts and ligands used in the decarboxylation of aromatic and heteroaromatic carboxylic acids.
Catalytic Transfer Hydrogenation Processes
The selective reduction of the quinoline ring system is a crucial process for synthesizing 1,2,3,4-tetrahydroquinolines, which are valuable scaffolds in biologically active compounds and pharmaceuticals. cuni.czacs.org Catalytic transfer hydrogenation offers a practical and often milder alternative to using high-pressure hydrogen gas.
Various transition metal catalysts have been developed for this transformation. Homogeneous non-noble metal catalysts, such as cobalt complexes, have proven effective for the transfer hydrogenation of quinolines using formic acid as a hydrogen source under mild conditions. rsc.org These cobalt systems can selectively reduce the nitrogen-containing ring even in the presence of other sensitive functional groups. rsc.org Similarly, cobalt-graphene composites have been used for the hydrogenation of substituted quinolines, achieving high yields of the corresponding tetrahydroquinolines. cuni.cz
Ruthenium-based catalysts are also highly efficient. Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes can hydrogenate a wide array of quinoline derivatives with excellent enantioselectivity, producing chiral tetrahydroquinolines. acs.org The mechanism is proposed to involve a stepwise transfer of a proton (H⁺) and a hydride (H⁻). acs.org In some cases, ruthenium catalysts can exhibit unusual chemoselectivity, reducing the carbocyclic ring of the quinoline instead of the heterocyclic ring to yield 5,6,7,8-tetrahydroquinolines. rsc.org
Table 3: Catalytic Systems for the Hydrogenation of Quinolines
| Catalyst System | Hydrogen Source | Product | Key Features | Reference |
|---|---|---|---|---|
| Co(BF₄)₂·6H₂O / L1 Phosphine | Formic Acid | 1,2,3,4-Tetrahydroquinolines | First homogeneous non-noble metal catalyst for this transformation; mild conditions. | rsc.org |
| Co-Graphene Composites | H₂ | 1,2,3,4-Tetrahydroquinolines | High yields (90-100%); scalable. | cuni.cz |
| Cationic Ru(II) Complexes | H₂ | Chiral 1,2,3,4-Tetrahydroquinolines | High enantioselectivity (up to >99% ee). | acs.org |
| Ru(η³-methallyl)₂(cod)–PhTRAP | H₂ | 5,6,7,8-Tetrahydroquinolines | Unusual chemoselectivity, reducing the carbocyclic ring. | rsc.org |
| Fluorine-modified Cobalt | H₂O | 1,2,3,4-Tetrahydroquinolines | Electrocatalytic hydrogenation under ambient conditions. | researchgate.net |
This table provides an overview of different catalytic systems used for the selective hydrogenation of quinolines.
Agrochemical Research: Investigation of Bioactive Properties
The inherent biological activity of the quinoline nucleus has prompted extensive research into its potential applications in agriculture, particularly in the development of new pesticides and fungicides.
Exploration of Pesticidal Properties
Quinoline derivatives are recognized for a wide spectrum of biological activities, including antimicrobial and insect-repelling properties. frontiersin.org This broad bioactivity suggests their potential as lead structures for novel agrochemicals. Research into related compounds supports this potential; for example, 4-hydroxy-6-methylquinoline-3-carboxylic acid has been specifically investigated for its utility in developing effective pesticides and herbicides. chemimpex.com While direct studies on the pesticidal properties of this compound are not widely published, the activity of structurally similar quinoline carboxylic acids provides a strong rationale for its investigation in this area. The development of quinolone carboxylic acid derivatives as antimicrobial agents further underscores the promise of this chemical class for controlling agricultural pests. google.com
Inhibition of Plant Pathogen Growth Mechanisms
A significant area of research for quinoline derivatives is in the control of plant pathogenic fungi. Several studies have demonstrated the efficacy of quinoline carboxylic acids against major agricultural pathogens like Botrytis cinerea, the fungus responsible for gray mold disease. acs.orgnih.gov
Research has shown that certain 2-substituted derivatives of quinoline-4-carboxylic acid can induce profound morphological changes in the hyphal tips of Botrytis cinerea, leading to abnormal branching and the release of cytoplasmic content. nih.gov These morphological changes are often linked to an increase in the permeability of the fungal plasma membrane. nih.gov More recent studies have identified specific molecular targets. For instance, an indoloquinoline alkaloid derivative named Z24 was found to be a potent inhibitor of B. cinerea by targeting the enzyme thiamine (B1217682) thiazole synthase (Bcthi4). nih.govnih.gov This inhibition disrupts thiamine biosynthesis, a critical metabolic pathway for the fungus. nih.gov
Another study exploring a range of quinoline derivatives found several compounds with potent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with some showing greater efficacy than the commercial fungicide 8-hydroxyquinoline. acs.org The mechanism for the most potent of these compounds, Ac12, was suggested to involve causing abnormal cell membrane morphology and increasing membrane permeability. acs.org
Table 4: Antifungal Activity of Quinoline Derivatives Against Plant Pathogens
| Compound Class / Derivative | Target Pathogen | Observed Effect / Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| 2-Substituted Quinoline-4-carboxylic acids | Botrytis cinerea | Morphological changes in hyphal tips, release of cytoplasm. | Demonstrates direct disruptive effect on fungal growth. | nih.gov |
| Indoloquinoline alkaloid (Z24) | Botrytis cinerea | Inhibition of thiamine thiazole synthase (Bcthi4). | Identifies a specific molecular target for antifungal action. | nih.govnih.gov |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivatives (e.g., Ac12) | Botrytis cinerea, S. sclerotiorum | Increased membrane permeability, abnormal cell morphology. | EC₅₀ value of 0.50 µg/mL against B. cinerea, more potent than 8-hydroxyquinoline. | acs.org |
This table summarizes research findings on the antifungal properties of various quinoline derivatives against key plant pathogens.
Q & A
Q. What are the common synthetic routes for 4-methylquinoline-6-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves condensation reactions such as the Pfitzinger reaction, where isatin reacts with ketones in alkaline conditions to form quinoline scaffolds . For example, substituting phenylacetic acid with methyl malonyl chloride under triethylamine catalysis can yield intermediates that undergo heterocyclization . Reaction optimization—such as pH control, temperature, and solvent selection—critically impacts yield. Industrial methods like continuous flow reactors enhance scalability and purity by maintaining consistent reaction parameters .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR : Proton NMR identifies substituent positions (e.g., methyl at C4, carboxylic acid at C6) via chemical shifts (δ 2.5–3.0 ppm for methyl groups; δ 12–14 ppm for carboxylic protons). Carbon NMR confirms aromaticity and functional groups .
- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (C-O) validate functional groups.
- MS : High-resolution mass spectrometry determines molecular weight (e.g., 217.19 g/mol) and fragmentation patterns to confirm the quinoline backbone .
Q. What are the primary biological activities reported for this compound derivatives?
Derivatives exhibit antibacterial activity through DNA gyrase inhibition and anticancer potential via protein kinase modulation . For example, the methoxy and hydroxyl groups enhance binding to bacterial enzymes, while methyl substituents influence lipophilicity and membrane permeability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions (e.g., pH, cell lines). To address this:
- Conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing methoxy with amino groups) .
- Standardize assays across studies, including controls for enzyme inhibition (e.g., IC₅₀ comparisons) and cytotoxicity profiling in multiple cell lines .
Q. How can computational modeling predict interactions between this compound and biological targets like DNA gyrase?
- Molecular docking : Simulate ligand-enzyme binding using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Ser84 of DNA gyrase) .
- MD simulations : Assess stability of the ligand-enzyme complex over time (e.g., RMSD < 2 Å over 100 ns) to validate binding modes .
- QSAR models : Use quantum mechanical calculations (e.g., DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity .
Q. What are the challenges in optimizing regioselectivity during the synthesis of this compound derivatives?
Competing reactions (e.g., C4 vs. C6 substitution) can reduce yield. Solutions include:
- Directed metalation : Use directing groups (e.g., carboxylic acid) to control electrophilic substitution positions .
- Protecting groups : Temporarily block reactive sites (e.g., methyl ester protection of carboxylic acid) to prioritize desired substitutions .
- Catalytic systems : Employ palladium or copper catalysts for cross-coupling reactions to enhance regiocontrol .
Q. How do solvent polarity and temperature affect the fluorescence properties of this compound?
Polar solvents (e.g., water) induce Stokes shifts due to dipole-dipole interactions, while nonpolar solvents (e.g., toluene) enhance quantum yield by reducing non-radiative decay. Temperature increases (>40°C) typically quench fluorescence due to thermal vibration interference .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for this compound derivatives?
Variations in cell permeability (e.g., P-glycoprotein efflux in resistant lines) and metabolic stability (e.g., hepatic CYP450 activity) significantly alter observed cytotoxicity. Mitigate by:
- Using isogenic cell lines to isolate resistance mechanisms.
- Performing pharmacokinetic studies (e.g., microsomal stability assays) to assess metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
